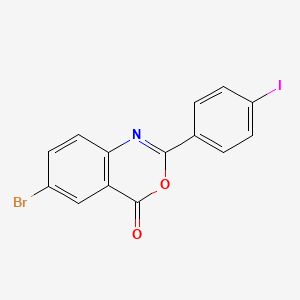![molecular formula C19H12N4O B11635371 10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B11635371.png)
10-(3-methylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-metilfenil)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pirimidin-9-ona es un compuesto heterocíclico que presenta una fusión única de anillos indeno, triazolo y pirimidinona
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 10-(3-metilfenil)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pirimidin-9-ona típicamente implica reacciones de múltiples pasos. Un enfoque común es la ciclización oxidativa de N-(2-piridil)amidinas utilizando oxidantes como NaOCl, Pb(OAc)4 o MnO2 . Otro método involucra la reacción entre azinio-N-iminas y nitrilos a través de una reacción de cicloadición [3 + 2] en presencia de acetato de cobre .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La escalabilidad de las rutas sintéticas mencionadas anteriormente se puede optimizar para aplicaciones industriales empleando reactores de flujo continuo y síntesis asistida por microondas para mejorar la eficiencia de la reacción y el rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
10-(3-metilfenil)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pirimidin-9-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, especialmente en los anillos de triazol y pirimidina.
Reactivos y Condiciones Comunes
Agentes Oxidantes: NaOCl, Pb(OAc)4, MnO2
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio
Reactivos de Sustitución: Halogenos, agentes alquilantes
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxidos correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
10-(3-metilfenil)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pirimidin-9-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como inhibidor de CDK2, que es un objetivo para el tratamiento del cáncer.
Estudios Biológicos: Exhibe actividades antimicrobianas y antivirales, lo que lo convierte en un candidato para el desarrollo de fármacos.
Ciencia de Materiales: La estructura única del compuesto le permite ser utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 10-(3-metilfenil)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pirimidin-9-ona involucra su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de CDK2, se une al sitio activo de la enzima, evitando su interacción con la ciclina A2, inhibiendo así la progresión del ciclo celular e induciendo la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.
1,2,4-Triazolo[3,4-b][1,3,4]tiadiazina: Conocido por sus diversas actividades farmacológicas.
Unicidad
10-(3-metilfenil)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pirimidin-9-ona es único debido a su estructura de anillo fusionado, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un andamiaje valioso para el diseño y desarrollo de fármacos.
Propiedades
Fórmula molecular |
C19H12N4O |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
10-(3-methylphenyl)-11,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one |
InChI |
InChI=1S/C19H12N4O/c1-11-5-4-6-12(9-11)17-15-16(22-19-20-10-21-23(17)19)13-7-2-3-8-14(13)18(15)24/h2-10H,1H3 |
Clave InChI |
UDXGKNMPCPEICP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C3C(=NC4=NC=NN24)C5=CC=CC=C5C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635301.png)
![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)



![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)

![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
